PhenoFluor(c)Mix
Overview
Description
PhenoFluor©Mix is a stable reagent used for the deoxyfluorination of phenols . It is a mixture of N,N’-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF in a 1:2 weight ratio . It is particularly useful for deoxyfluorination of phenols, including electron-deficient, electron-rich, and heterocyclic phenols .
Synthesis Analysis
PhenoFluor©Mix is synthesized on a decagram scale and formulated as a toluene solution . This formulation helps to overcome challenges associated with the moisture sensitivity of the reagent . The synthesis process involves nucleophilic fluorination of the chloroimidazolium salt with CsF .Molecular Structure Analysis
The molecular structure of PhenoFluor©Mix is represented by the SMILES string[Cs]F.Cl[C+]1=NC)C=CC=C2C(C)C)C=CN1C3=C(C(C)C)C=CC=C3C(C)C.[Cl-]
. Chemical Reactions Analysis
PhenoFluor©Mix is used for the deoxyfluorination of phenols . It reacts with phenolic hydroxyl groups and aliphatic hydroxyl groups to give the corresponding fluorides .Physical And Chemical Properties Analysis
PhenoFluor©Mix is a powder with a melting point of 228.65 °C .Scientific Research Applications
Practical Chemoselective Deoxyfluorination
PhenoFluorMix, a combination of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF, is used for deoxyfluorination of phenols and heterocycles. It overcomes hydrolysis challenges associated with PhenoFluor, is stable in air, and can be prepared on a decagram scale. This reagent is practical for a variety of phenols and heterocycles (Fujimoto & Ritter, 2015).
Concerted Nucleophilic Aromatic Substitution
PhenoFluorMix enables a concerted nucleophilic aromatic substitution reaction (CSNAr) through a single neutral four-membered transition state. This method is distinct from conventional SNAr chemistry and is more substrate-tolerant. It allows deoxyfluorination of both phenols and alcohols, and is particularly useful in synthesizing 18F-labeled molecules for PET imaging, due to its high functional group tolerance and reliable side-product profile (Neumann & Ritter, 2017).
PhenoFluor: New Formulations and Applications
A new toluene solution formulation of PhenoFluor has been developed, reducing moisture sensitivity and expanding its use for heteroaromatics. This advancement in formulation signifies an enhancement in the practical application and scope of PhenoFluorMix in scientific research (Fujimoto, Becker, & Ritter, 2014).
Deoxyfluorination of Alcohols
AlkylFluor, a novel salt analogue of PhenoFluor, has been introduced for the deoxyfluorination of alcohols. This method shows high yield and practicality for various alcohol substrates, representing an extension of the PhenoFluorMix application range (Goldberg, Shen, Li, & Ritter, 2016).
Future Directions
properties
IUPAC Name |
cesium;2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride;fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36ClN2.ClH.Cs.FH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;;;/h9-20H,1-8H3;1H;;1H/q+1;;+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNDOFVAHQKSBA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[F-].[Cl-].[Cs+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36Cl2CsFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PhenoFluor(c)Mix |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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